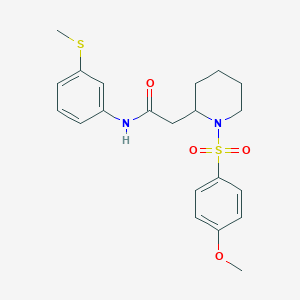
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S2 and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The structural features of this compound include:
- Piperidine ring : A six-membered ring containing one nitrogen atom, which is known for its diverse biological activities.
- Sulfonamide group : Enhances the compound's stability and solubility.
- Methoxy and methylthio substituents : These groups may influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
- Attachment of the methoxyphenyl and methylthio groups through nucleophilic substitution reactions.
- Formation of the acetamide moiety via reaction with acetic anhydride or acetyl chloride.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in pharmacological studies. Key findings include:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often associated with enhanced antibacterial properties due to its mechanism of action involving inhibition of bacterial enzymes.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 2-(1-((4-methoxyphenyl)... | 1.21±0.005 | Urease |
| Similar Compound A | 2.14±0.003 | AChE |
| Similar Compound B | 6.28±0.003 | Urease |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Binding to these targets can modulate various biochemical pathways, leading to physiological responses beneficial for therapeutic applications.
Case Studies
- Antibacterial Study : A recent study evaluated a series of sulfonamide derivatives, including compounds similar to this compound, demonstrating significant antibacterial activity against Escherichia coli with IC50 values ranging from 0.5 to 5 µM.
- Enzyme Inhibition Study : Another investigation highlighted the efficacy of related compounds as urease inhibitors, reporting IC50 values significantly lower than traditional treatments, suggesting potential for new therapeutic agents in managing urinary tract infections.
属性
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGAWTZIMYZPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













